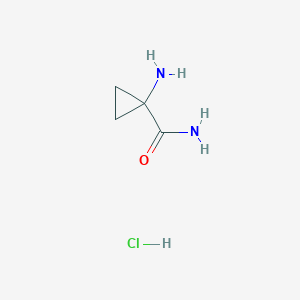

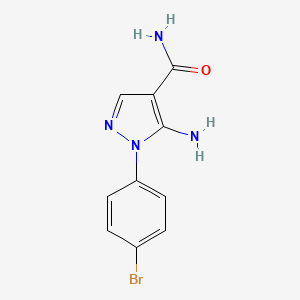

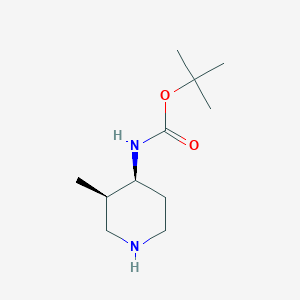

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride

货号 B1374729

CAS 编号:

138662-62-1

分子量: 277.74 g/mol

InChI 键: SKIHATSEIBREBX-UQKRIMTDSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride” is a compound that includes an amino acid structure (2-Amino-3,3-diphenylpropanoic acid) and a hydrochloride group. Amino acids are organic compounds that combine to form proteins and are fundamental components of life. Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxyl group (-COOH), an amine group (-NH2), and a hydrochloride group (-HCl). The specific arrangement of these groups would depend on the exact synthesis process .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation and acid-base reactions . Hydrochlorides, being acid salts, can also participate in various reactions, particularly those involving bases or other salts.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their properties can vary widely depending on their side chains . Hydrochlorides are typically white, crystalline solids that are highly soluble in water .科学研究应用

Nonlinear Optical Applications of l-Glutamic Acid Lithium Chloride

- Application Summary : l-Glutamic acid lithium chloride (LGLC) is used in the creation of semi-organic nonlinear optical crystals .

- Methods : The LGLC crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the orthorhombic crystal system of the LGLC crystal .

- Results : The LGLC crystal’s SHG efficiency was found to be 1.21 times greater than the standard reference crystal KDP. The thermal stability of LGLC is 215 °C .

Terahertz Pulse Generation with l-Histidine Hydrochloride Monohydrate

- Application Summary : l-Histidine hydrochloride monohydrate (LMHCL) crystals are used in the generation of a terahertz pulse .

- Methods : The LMHCL crystals were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere .

- Results : The refractive index of the grown crystal was found to be nearly equal to 3.4, indicating its potential for photonic applications .

Nonlinear Optical Applications of l-Glutamic Acid Hydrochloride

- Application Summary : l-Glutamic acid hydrochloride (LGHCl) is used in the creation of semi-organic nonlinear optical crystals .

- Methods : The LGHCl crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the crystal system of the LGHCl crystal .

- Results : The optical quality and bandgap value of the crystal were examined. The second harmonic generation (SHG) conversion efficiency of the LGHCl crystal was also studied .

Nonlinear Optical Applications of l-Glutamic Acid Hydrochloride

- Application Summary : l-Glutamic acid hydrochloride (LGHCl) is used in the creation of semi-organic nonlinear optical crystals .

- Methods : The LGHCl crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the crystal system of the LGHCl crystal .

- Results : The optical quality and bandgap value of the crystal were examined. The second harmonic generation (SHG) conversion efficiency of the LGHCl crystal was also studied .

未来方向

属性

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIHATSEIBREBX-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

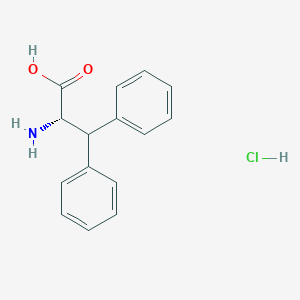

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride | |

CAS RN |

138662-62-1 | |

| Record name | L-Phenylalanine, β-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138662-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

A solution (21 mL) of 2-acetylamino-3,3-diphenylpropanoic acid (2.83 g, 10 mmol) in concentrated hydrochloric acid was stirred at 90° C. for 5 hrs, and the reaction mixture was cooled in an ice bath to allow solid precipitation. The solid was collected by filtration and dried to give the title compound (2.65 g).

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)